N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The benzothiazole ring in the compound is aromatic and planar, which means it’s stable and can participate in pi stacking interactions. The carboxamide group can form hydrogen bonds, making the compound more soluble in polar solvents .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzothiazole ring is relatively stable, but it can undergo electrophilic substitution at the carbon positions. The carboxamide group can participate in various reactions, such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxamide, hydroxy, and methoxy groups would likely make the compound more polar and increase its solubility in polar solvents .Scientific Research Applications
Photoreactions and Synthesis
- Photoreactions in Methanol : The photooxidation of 2-(4-thiazolyl)-1H-benzimidazole, a related compound, in methanol was studied. This research is relevant for understanding the photoreactions of similar thiazole compounds (Mahran, Sidky, & Wamhoff, 1983).
- Synthesis of Derivatives for Drug Discovery : An elegant pathway for the synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates was described. These building blocks can be substituted at different positions on the bicycle, offering possibilities to explore chemical space around the molecule (Durcik et al., 2020).
Antiproliferative and Antioxidative Activity
- Benzimidazole/Benzothiazole-2-Carboxamides : A study presented the synthesis of benzimidazole/benzothiazole-2-carboxamides with variable numbers of methoxy and hydroxy groups. These compounds were evaluated for their antiproliferative activity in vitro and antioxidative capacity. Certain compounds showed promising results in both aspects (Cindrić et al., 2019).
Gelation Behavior and Molecular Interactions
- Supramolecular Gelators : A study on N-(thiazol-2-yl) benzamide derivatives explored their gelation behavior. The role of methyl functionality and multiple non-covalent interactions in gelation/non-gelation behavior was elucidated using a crystal engineering approach (Yadav & Ballabh, 2020).
Inhibition of Cell Adhesion
- Inhibition of E-selectin, ICAM-1, and VCAM-1 : The study reported that 3-alkoxybenzo[b]thiophene-2-carboxamides, including related compounds, decreased the adherence of neutrophils to activated endothelial cells by inhibiting the upregulation of adhesion molecules (Boschelli et al., 1995).
Antimicrobial Activities
- Synthesis and Antimicrobial Activities of Derivatives : Several studies focus on the synthesis of benzothiazole derivatives and their antimicrobial activities, showcasing the potential of these compounds in combating various microbial infections. This includes the study of new pyridine derivatives with variable and modest antimicrobial activity (Mohamed et al., 2012; Patel et al., 2011).
Future Directions
Properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-13(17,8-18-2)7-14-11(16)12-15-9-5-3-4-6-10(9)19-12/h3-6,17H,7-8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVFJBRWMVJRNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NC2=CC=CC=C2S1)(COC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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